Product packaging for Benzylboronic Acid(Cat. No.:CAS No. 4463-42-7)

Benzylboronic Acid

Cat. No.: B052725
CAS No.: 4463-42-7
M. Wt: 135.96 g/mol
InChI Key: HBWDWGMBZIFBQE-UHFFFAOYSA-N
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Description

Benzylboronic Acid is a versatile and highly valuable organoboron reagent extensively employed in synthetic organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction. Its primary research value lies in its role as a key building block for the introduction of the benzyl moiety, facilitating the efficient construction of biaryl and alkyl-aryl carbon-carbon bonds. This reaction, catalyzed by palladium complexes, is prized for its mild conditions, functional group tolerance, and high yield, making this compound indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BO2 B052725 Benzylboronic Acid CAS No. 4463-42-7

Properties

IUPAC Name

benzylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDWGMBZIFBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462176
Record name Benzylboronic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-42-7
Record name Benzylboronic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzylboronic acid
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Advanced Synthetic Methodologies for Benzylboronic Acid and Its Derivatives

Reductive Coupling Strategies for Benzylboronate Synthesis

Reductive coupling strategies represent a significant class of reactions for the formation of carbon-boron bonds. These methods typically involve the reaction of a benzylic electrophile with a boron source in the presence of a reducing agent.

A notable advancement in the synthesis of benzylboronates is the use of catalytic amounts of magnesium for the reductive coupling of benzyl (B1604629) halides with pinacolborane (HBpin). acs.orgresearchgate.netorganic-chemistry.org This method is advantageous as it avoids the need for stoichiometric amounts of metal reductants. In this process, pinacolborane serves a dual role, acting as both the boron electrophile and the reducing agent to regenerate the active organomagnesium species in situ. acs.orgorganic-chemistry.org The reaction proceeds efficiently, providing good to excellent yields of the corresponding benzylboronic pinacol (B44631) esters. organic-chemistry.org

The general scheme for this reaction is as follows:

Reactants : Benzyl halide (chloride or bromide), Pinacolborane (HBpin)

Catalyst : Magnesium metal (Mg)

Solvent : Tetrahydrofuran (THF)

Product : Benzylboronic pinacol ester

Optimization studies have shown that the reaction gives the best yields when conducted in refluxing THF with the addition of triethylamine. organic-chemistry.org This catalytic approach represents a more atom-economical and environmentally friendly alternative to traditional Grignard-based methods. organic-chemistry.org

Table 1: Magnesium-Catalyzed Reductive Coupling of Benzyl Halides with Pinacolborane

Benzyl Halide Product Yield (%)
4-Methylbenzyl bromide 4-Methylbenzylboronic pinacol ester 85
4-Methoxybenzyl chloride 4-Methoxybenzylboronic pinacol ester 92
2-Chlorobenzyl bromide 2-Chlorobenzylboronic pinacol ester 78

The synthesis of benzylboronates through the reaction of a Grignard reagent with a boron electrophile is a well-established and widely used method. nih.govthieme-connect.de Grignard reagents (R-MgX) are prepared by the reaction of an organic halide with magnesium metal. wikipedia.orgmnstate.educhemguide.co.uk Specifically, benzylic Grignard reagents are readily formed from benzyl halides. thieme-connect.de

The general two-step process involves:

Formation of the Grignard reagent : A benzyl halide (e.g., benzyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form the benzylmagnesium halide. thieme-connect.de

Borylation : The freshly prepared Grignard reagent is then treated with a boron-containing electrophile, such as trialkyl borates or pinacolborane, to yield the benzylboronate. nih.govorganic-chemistry.org

This method is highly effective for a wide range of substrates, although it requires strictly anhydrous conditions due to the high reactivity of Grignard reagents with water. chemguide.co.uk

A more recent and innovative approach to the synthesis of benzylboronic esters involves the use of electroreductive conditions. researchgate.netresearchgate.net This electrochemical method facilitates the reductive coupling of benzylic halides with borating agents like trialkylborates or pinacolborane. researchgate.netresearchgate.net The reaction is typically carried out at room temperature in a single-compartment electrochemical cell using a sacrificial magnesium anode. researchgate.net

This technique offers a metal-free alternative to classical methods and has been shown to be effective for substrates that are challenging to convert using conventional means. researchgate.netresearchgate.net For instance, the electrochemical borylation of disubstituted (1-bromo-ethyl)benzene, which is difficult to achieve by other methods, proceeds in good yield under these conditions. researchgate.net This electroreductive strategy can also be applied to the synthesis of benzylboronic acids by using trialkylborates as the boron source. researchgate.net

Transition Metal-Catalyzed Borylation Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of organoboron compounds, offering unique pathways for the formation of carbon-boron bonds with high selectivity.

A significant breakthrough in the field is the development of iron-catalyzed benzylic C-H borylation. organic-chemistry.orgresearchgate.netacs.org This method allows for the direct conversion of a benzylic C(sp³)–H bond into a C-B bond, bypassing the need for pre-functionalized substrates like benzyl halides. organic-chemistry.orgresearchgate.net The reaction is typically directed by an amide group on the substrate, which positions the iron catalyst in proximity to the target C-H bond. organic-chemistry.orgorganic-chemistry.org

This strategy exhibits excellent site selectivity, even in molecules with multiple benzylic C-H bonds, and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.netacs.org The reactions are generally fast and proceed under mild conditions, delivering valuable boronic esters in high yields. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the involvement of a radical-based pathway. organic-chemistry.org

Table 2: Iron-Catalyzed Directed Benzylic C-H Borylation

Substrate Directing Group Product Yield (%)
N-(o-tolyl)pivalamide Pivalamide 2-(Pivalamidomethyl)phenylboronic acid pinacol ester 85
N-ethyl-N-(o-tolyl)acetamide Acetamide 2-(N-acetyl-N-ethylaminomethyl)phenylboronic acid pinacol ester 72

The synthesis of chiral benzylic boronate esters can be achieved through the nickel-catalyzed enantioselective hydroboration of vinylarenes. nsf.govorganic-chemistry.orgacs.orgacs.org This method provides access to valuable chiral building blocks for asymmetric synthesis. nsf.govacs.org The reaction involves the addition of a boron-hydride across the double bond of a vinylarene, catalyzed by a chiral nickel complex. nsf.govorganic-chemistry.org

Various vinylarenes react with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a hydride source, such as methanol, to form the corresponding chiral boronate esters in high yields and with excellent enantioselectivity (up to 94% ee). nsf.govacs.orgacs.org The use of an activator, such as anhydrous tetramethylammonium (B1211777) fluoride (B91410) (Me₄NF), is crucial for achieving high enantioselectivities by facilitating the transmetalation step. nsf.govorganic-chemistry.orgacs.org This methodology has been successfully applied to a range of substituted styrenes. nsf.govacs.org

Table 3: Nickel-Catalyzed Enantioselective Hydroboration of Vinylarenes

Vinylarene Chiral Ligand Product Yield (%) Enantiomeric Excess (ee, %)
Styrene (B11656) (S,S)-Ph-BOX (R)-1-Phenylethylboronic acid pinacol ester 92 94
4-Methoxystyrene (S,S)-Ph-BOX (R)-1-(4-Methoxyphenyl)ethylboronic acid pinacol ester 88 92

Palladium-Catalyzed Hydroboration and Cross-Coupling for Benzylboronates

Palladium catalysis is a powerful tool for the formation of carbon-boron bonds. One notable method is the palladium(II)-catalyzed hydroboration of aryl alkenes using bis(pinacolato)diboron (B₂pin₂), a stable and easy-to-handle diboron (B99234) reagent. This reaction proceeds under mild conditions and provides a direct route to benzyl boronic esters. rsc.org A key feature of this methodology is the use of acetic acid as both the solvent and the hydrogen source. The reaction exhibits exclusive regioselectivity, yielding the desired benzyl boronic esters in moderate to excellent yields. rsc.org

An interesting aspect of this catalytic system is its ability to induce isomerization of allyl benzene (B151609) derivatives, followed by hydroboration, to afford the corresponding benzyl boronic esters. This isomerization-hydroboration cascade expands the range of accessible starting materials. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions represent a versatile strategy for synthesizing benzylboronates. This can involve the coupling of a suitable boron-containing reagent with a benzyl halide or the coupling of a benzylboronic ester with an aryl or vinyl halide in Suzuki-Miyaura reactions. The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition of the halide to a palladium(0) species, followed by transmetalation with the organoboron reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com Hydroxyl groups positioned beta to a pinacol boronate can serve as directing groups in palladium-catalyzed cross-coupling reactions, enabling control over the reaction site in substrates with multiple boryl groups. nih.gov

Table 1: Palladium-Catalyzed Hydroboration of Aryl Alkenes rsc.org
Aryl Alkene SubstrateCatalyst SystemReagentSolvent/H-sourceProductYield
StyrenePd(OAc)₂B₂pin₂Acetic Acid2-Phenylethylboronic acid pinacol esterHigh
Allyl BenzenePd(OAc)₂B₂pin₂Acetic Acid2-Phenylethylboronic acid pinacol ester (via isomerization)Moderate to High

Copper-Catalyzed Borylation Reactions

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems for the synthesis of organoboron compounds. Ligand-free, copper-catalyzed methods have been successfully developed for the borylation of benzyl halides with bis(pinacolato)diboron. For instance, using a simple copper(I) bromide (CuBr) catalyst in the presence of a base like sodium tert-butoxide, benzyl bromide can be efficiently converted to the corresponding benzylboronate ester with good yields (e.g., 78%). chinayyhg.com While benzyl chloride is also a viable substrate, it typically results in lower yields under similar conditions. chinayyhg.com The proposed mechanism involves the formation of a copper-boryl intermediate. chinayyhg.com

Another significant advancement is the copper-catalyzed synthesis of benzylboronates directly from benzylic alcohols. semanticscholar.orgnih.govresearchgate.net This protocol demonstrates high efficiency and a broad substrate scope, accommodating a variety of functional groups and proceeding under mild reaction conditions. Yields of up to 95% have been reported for the conversion of benzylic alcohols to their corresponding boronate esters. nih.gov Mechanistic studies suggest that this transformation likely proceeds through a nucleophilic substitution pathway. nih.gov

Table 2: Copper-Catalyzed Synthesis of Benzylboronates
Starting MaterialCatalyst SystemBorylating AgentKey FeaturesReported YieldReference
Benzyl BromideCuBr / tBuONaB₂pin₂Ligand-free, mild conditions78% chinayyhg.com
Benzylic AlcoholsCopper CatalystDiboron ReagentBroad scope, high efficiencyUp to 95% nih.gov

Metal-Free and Organocatalytic Synthesis Routes

To further enhance the sustainability and accessibility of benzylboronic acid synthesis, metal-free and organocatalytic approaches are actively being explored. These methods avoid the cost and potential toxicity associated with transition metals.

Iodine-Catalyzed Direct Borylation of Benzylic Alcohols

A practical and convenient transition-metal-free method for synthesizing benzylic boronate esters involves the direct borylation of widely available benzylic alcohols, catalyzed by molecular iodine. researchgate.netnih.govacs.org This reaction utilizes bis(catecholato)diboron (B79384) (B₂cat₂) as the borylating agent and is compatible with a diverse range of functional groups. researchgate.netorganic-chemistry.org The reaction is typically carried out under simple conditions, with iodine serving as the essential catalyst in a polar aprotic solvent at elevated temperatures. organic-chemistry.orgacs.org Preliminary mechanistic studies indicate that the reaction proceeds through the formation of benzylic iodide and radical species as key intermediates. researchgate.netnih.govorganic-chemistry.org This method provides a valuable alternative to traditional syntheses that often rely on pre-functionalized substrates like Grignard reagents or benzyl halides. organic-chemistry.orgacs.org

Table 3: Iodine-Catalyzed Borylation of Benzylic Alcohols organic-chemistry.orgacs.org
ParameterCondition/Reagent
SubstrateBenzylic Alcohols (with various functional groups)
CatalystIodine (I₂)
Borylating AgentBis(catecholato)diboron (B₂cat₂)
SolventPolar aprotic solvents (e.g., NMP)
Key IntermediatesBenzylic iodide and radicals
AdvantageTransition-metal-free, broad functional group tolerance

Light-Promoted Homologation of Boronic Acids with N-Sulfonylhydrazones

A novel photochemical strategy enables the synthesis of secondary and tertiary benzylboronates through the homologation of boronic acids with N-sulfonylhydrazones. nih.govrsc.org This method circumvents issues associated with thermal conditions, such as the protodeboronation of the unstable this compound product. nih.govresearchgate.net The reaction is initiated by the photolysis of an N-tosylhydrazone salt, which generates a diazoalkane intermediate. This intermediate then undergoes a geminal carboborylation reaction with a boronic acid. nih.govrsc.org The mild photochemical conditions ensure the stability of the resulting this compound, which can then be isolated as its pinacol ester. nih.gov This methodology is applicable to a wide range of both alkyl- and arylboronic acids and N-tosylhydrazones derived from aromatic aldehydes and ketones. Furthermore, the process has been successfully adapted for continuous flow synthesis, enhancing its scalability. nih.govrsc.org

Stereospecific Synthesis via α-Haloalkylboronic Esters

α-Haloalkylboronic esters are valuable synthetic intermediates due to their dual electrophilic (at the carbon-halogen bond) and nucleophilic (at the carbon-boron bond, after activation) character. nih.gov Stereospecific synthesis of chiral boronic esters can be achieved using these synthons. The Matteson homologation, a traditional method, involves the reaction of a boronic ester with a halomethyllithium reagent, proceeding through a 1,2-metalate rearrangement to create a new stereocenter with high control. nih.gov

More contemporary approaches leverage the stereospecific cross-coupling of α-halo boronic esters. For example, the reaction of an enantioenriched α-chloro boronic ester with an organometallic nucleophile can proceed with inversion of configuration at the carbon center bearing the halogen and boron. dicp.ac.cn This transformation is believed to occur via the formation of a boron-ate complex followed by a 1,2-metalate shift, which ensures the stereochemical outcome. dicp.ac.cn By applying this principle, chiral, non-racemic benzylboronic esters can be synthesized by reacting a suitable α-halo boronic ester with a benzyl-organometallic reagent, or an α-halo benzylboronic ester with another organometallic partner, in a stereospecific manner. The ability to perform these transformations stereospecifically is crucial for the synthesis of enantiomerically pure, complex molecules. nih.gov

Directed Metallation-Borylation Methods for Substituted Benzylamineboronic Acids

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the synthesis of substituted benzylamine (B48309) derivatives. nih.gov In this approach, a directing group (DG) on the aromatic ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting aryl anion can then be trapped with an electrophilic boron source, such as triisopropyl borate, to introduce a boronic ester group with high regioselectivity. nih.govresearchgate.net

For the synthesis of substituted benzylamineboronic acids, the amine functionality itself, or a more effective directing group derived from it (e.g., an amide or carbamate), can guide the metalation-borylation sequence. This allows for the precise introduction of a boronic acid group onto the aromatic ring of a benzylamine scaffold. rsc.org One-pot procedures that combine the directed metalation, borylation, and subsequent cross-coupling (e.g., Suzuki-Miyaura) have been developed, providing an efficient route to complex substituted biaryls from simple starting materials without the need to isolate the often-unstable boronic acid intermediates. nih.gov

Flow Chemistry Applications in this compound Synthesis

The application of continuous flow chemistry to the synthesis of this compound and its derivatives represents a significant advancement, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. lookchem.com This methodology is particularly advantageous for reactions involving highly reactive intermediates, such as organolithium species, by enabling precise control over reaction parameters like temperature, mixing, and residence time. lookchem.commdpi.com

Flow chemistry setups typically involve the continuous pumping of reagents through a network of tubes and reactors, where mixing and reaction occur. organic-chemistry.org The small dimensions of microreactors provide a high surface-area-to-volume ratio, facilitating rapid heat transfer and mass transport, which is crucial for controlling fast and exothermic reactions. mdpi.combeilstein-journals.org This level of control allows for the generation and immediate use of unstable intermediates, minimizing decomposition and side reactions that can be problematic in batch syntheses. lookchem.comsci-hub.se

One prominent application of flow chemistry in this area is the synthesis of aryl and heteroaryl boronic acids via a halogen-lithium exchange followed by borylation. organic-chemistry.org Researchers have developed simple and effective continuous flow systems using commercially available equipment that can operate on a multigram scale. lookchem.comorganic-chemistry.org These systems can achieve very short residence times, often less than a second, a concept known as "Flash Chemistry," which is particularly beneficial for handling unstable aryllithium intermediates. lookchem.comacs.org

Detailed research has demonstrated the successful synthesis of a variety of boronic acids using a continuous flow setup. The process involves the rapid mixing of an aryl bromide with n-butyllithium (n-BuLi) to perform the halogen-lithium exchange, followed by quenching the resulting aryllithium species with an electrophile like trimethyl borate. lookchem.comorganic-chemistry.org The precise control afforded by the flow reactor allows for high yields and purities of the desired boronic acids, often without the need for extensive purification. lookchem.com

The versatility of this flow chemistry approach has been demonstrated with a range of substrates, including both electron-rich and electron-poor aryl bromides. lookchem.com The following table summarizes the results from a study on the continuous flow synthesis of various boronic acids, highlighting the high yields and throughput achieved.

EntryStarting MaterialProductThroughput (mmol/min)Yield (%)
14-Bromobenzotrifluoride4-(Trifluoromethyl)phenylboronic acid5.189
24-Bromoanisole4-Methoxyphenylboronic acid5.191
33-BromopyridinePyridin-3-ylboronic acid5.185
42-BromothiopheneThiophen-2-ylboronic acid5.188
51-Bromo-4-fluorobenzene4-Fluorophenylboronic acid5.192

This table presents data on the synthesis of various boronic acids using a continuous flow methodology, demonstrating the broad applicability and efficiency of the process. The data is compiled from research findings where electron-rich and electron-poor substrates were successfully converted into their corresponding boronic acids in good to excellent yields. lookchem.com

Furthermore, flow chemistry has been adapted for the photochemical synthesis of benzylboronates. researchgate.net This method involves the light-promoted homologation of boronic acids with N-sulfonylhydrazones. Adapting this reaction to a continuous flow setup allows for better scalability and control over the photochemical process. rsc.org Another innovative approach utilizes the in-situ generation of reactive diazo species from hydrazones in a flow system, which are then coupled with boronic acids. rsc.orgbeilstein-journals.org This strategy enables iterative C-C bond formation, providing access to complex substituted this compound derivatives. beilstein-journals.org

The development of these advanced synthetic methodologies underscores the power of flow chemistry to enable challenging chemical transformations safely and efficiently. The ability to handle unstable intermediates and precisely control reaction conditions has made flow synthesis a valuable tool for the preparation of this compound and its derivatives, with significant potential for both laboratory-scale research and larger-scale industrial production. organic-chemistry.orgsci-hub.se

Mechanistic Investigations of Benzylboronic Acid Reactions

Lewis Acidity and Boronate Complex Formation

Boronic acids, including benzylboronic acid, are recognized as Lewis acids due to the presence of a vacant p-orbital on the boron atom. ru.nlnih.govnih.gov This characteristic allows them to accept a pair of electrons from a Lewis base, leading to the formation of a tetracoordinate boronate complex. ru.nlnih.gov This interaction is a cornerstone of their reactivity, enabling a diverse range of chemical transformations. nih.govresearchgate.net The Lewis acidity of boronic acids can be influenced by substituents on the aromatic ring, which can modulate the electron density at the boron center. ru.nlnih.gov

The formation of boronate complexes is a critical activation step in many reactions. nih.gov For instance, in aqueous solutions, boronic acids exist in equilibrium with their boronate forms. ru.nlnih.govnih.gov This equilibrium can be shifted by the presence of Lewis bases, which stabilize the tetracoordinate boron species. The formation of these complexes enhances the nucleophilicity of the organic group attached to the boron, making it susceptible to subsequent reactions.

A significant strategy for activating benzylboronic esters involves the use of strong Lewis bases, such as alkyllithium reagents. nih.gov The addition of an alkyllithium, like s-butyllithium, to a this compound pinacol (B44631) ester results in the formation of a boronate complex. nih.gov This process renders the benzyl (B1604629) group nucleophilic, enabling it to participate in reactions like the benzylation of aldehydes. nih.gov

A key aspect of this activation is the chemoselective transfer of the benzyl group over the alkyl group from the Lewis base. nih.gov This selectivity is crucial for achieving high yields of the desired benzylated products. The irreversible coordination of the Lewis base to the boron center is often necessary to achieve the desired reactivity. nih.gov

To investigate the mechanism of this transformation, 11B NMR spectroscopy is a valuable tool. nih.gov It allows for the observation of the boron species present in the reaction mixture, providing insights into the formation and stability of the boronate complexes.

The change in boron hybridization from sp2 to sp3 is a fundamental aspect of the reactivity of this compound and its esters. In its neutral state, the boron atom in this compound is sp2 hybridized, resulting in a trigonal planar geometry. doubtnut.comquora.comdoubtnut.com Upon coordination with a Lewis base, the boron atom transitions to an sp3 hybridized state, adopting a tetrahedral geometry. doubtnut.comdoubtnut.comillinois.edu

This change in hybridization has profound implications for the reactivity of the molecule. The sp3 hybridized boronate complex is more electron-rich than its sp2 counterpart. nih.gov This increased electron density enhances the nucleophilicity of the organic substituent attached to the boron, facilitating its transfer in various chemical reactions. The formation of the sp3 hybridized intermediate is a key step in processes such as nucleophilic additions and cross-coupling reactions.

The table below summarizes the key aspects of Lewis acidity and boronate complex formation in this compound reactions.

FeatureDescription
Lewis Acidity The vacant p-orbital on the boron atom allows it to act as an electron pair acceptor.
Boronate Complex Formation Coordination of a Lewis base to the boron center forms a tetracoordinate boronate complex.
Activation by Alkyllithium Strong Lewis bases like alkyllithiums activate benzylboronic esters for nucleophilic attack.
Boron Hybridization The hybridization of boron changes from sp2 (trigonal planar) to sp3 (tetrahedral) upon complexation.

Transition State Analysis and Stereochemical Control

The stereochemical outcome of reactions involving this compound derivatives is often determined by the geometry of the transition state. Understanding the nature of these transition states is crucial for controlling the stereoselectivity of a reaction.

In diastereoselective addition reactions, the formation of either an open or a closed transition state can lead to different stereoisomers. The specific transition state adopted depends on factors such as the nature of the reactants, the solvent, and the presence of additives. A closed transition state, often involving chelation, is generally more rigid and leads to higher diastereoselectivity. In contrast, an open transition state is more flexible and may result in a mixture of diastereomers.

In cross-coupling reactions, the stereochemistry at the benzylic carbon can either be retained or inverted, depending on the reaction mechanism. For instance, in Suzuki-Miyaura coupling reactions involving enantioenriched secondary and tertiary boronic esters, the reaction can proceed with essentially complete enantiospecificity, meaning the stereochemistry of the starting material is preserved in the product. researchgate.net This high fidelity is a significant advantage for the synthesis of chiral molecules.

The following table presents a simplified overview of factors influencing stereochemical outcomes.

Transition State/MechanismStereochemical OutcomeFactors Influencing
Open Transition State Lower DiastereoselectivityFlexible geometry, less steric hindrance
Closed Transition State Higher DiastereoselectivityRigid, chelated structure
Stereochemical Retention Preservation of StereochemistryConcerted mechanisms, minimal bond rotation
Stereochemical Inversion Inversion of StereochemistrySN2-type mechanisms

Radical Mechanisms in this compound Transformations

While many reactions of this compound proceed through ionic or concerted pathways, radical mechanisms also play a significant role in certain transformations. The generation of radical species from boronic acid derivatives opens up alternative reaction pathways for C-C bond formation.

The activation of boronic esters through the formation of a boron 'ate' complex can facilitate the generation of alkyl radicals. researchgate.net This typically involves the coordination of a Lewis base, such as an alkoxide or pyridine, to the boron center. The resulting electron-rich boronate complex can then undergo single-electron transfer (SET) to generate a radical intermediate.

Photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from boronic acids and their esters. nih.govcam.ac.uk In this approach, a photocatalyst, upon excitation by visible light, can oxidize the boronate complex, leading to the formation of a benzyl radical. nih.gov This radical can then participate in various coupling reactions, such as Giese-type additions to electron-deficient olefins. nih.govcam.ac.uk

The intermediacy of an alkyl radical can be investigated through mechanistic studies, such as the use of radical scavengers. researchgate.net If the reaction is inhibited or quenched by the presence of a radical scavenger, it provides evidence for a radical pathway.

Evidence for Benzylic Radical Intermediates

Mechanistic studies of reactions involving benzylboronic esters have provided compelling evidence for the formation of benzylic radical intermediates. A key indicator of a radical pathway is the loss of stereochemical integrity at a chiral center during a reaction. When enantioenriched secondary or tertiary benzylic boronic esters are subjected to certain reaction conditions, such as the Chan-Lam amination, the products are often formed as a racemic mixture. organic-chemistry.org This outcome suggests that the carbon-boron bond cleaves homolytically to generate a transient benzylic radical. organic-chemistry.org The resulting radical, being planar or rapidly inverting, loses the stereochemical information of the starting material before forming the final product. organic-chemistry.orgru.nl

Further support for radical intermediates comes from radical clock experiments. These experiments are designed with a substrate that can undergo a characteristic and rapid rearrangement if a radical is formed. For instance, a boronic ester containing a cyclopropyl (B3062369) group adjacent to the benzylic center can act as a radical clock. The formation of a ring-opened product is indicative of a radical intermediate, as the cyclopropylcarbinyl radical is known to rearrange at a very high rate. organic-chemistry.org Such observations strongly argue against an ionic or concerted mechanism and support a pathway involving single-electron processes and the generation of a benzylic radical. organic-chemistry.org

Table 1: Mechanistic Evidence for Benzylic Radical Intermediates
Experimental ObservationInferenceSupporting Evidence Type
Racemization of enantioenriched benzylic boronic esters during reaction.Formation of a planar or rapidly inverting benzylic radical intermediate leads to loss of stereochemical information. organic-chemistry.orgStereochemical Analysis
Ring-opening of a cyclopropyl-substituted benzylic boronic ester.The fast rearrangement of the cyclopropylcarbinyl radical serves as a "clock" to confirm the presence of a radical intermediate. organic-chemistry.orgRadical Clock Experiment
Inhibition of the reaction in the presence of radical scavengers (e.g., TEMPO).Trapping of the radical intermediate by the scavenger prevents product formation, indicating a radical-mediated pathway. researchgate.netresearchgate.netRadical Trapping Studies

Photoredox Catalysis and Radical Generation from Boron Compounds

Visible-light photoredox catalysis has become a powerful tool for generating alkyl radicals from stable organoboron precursors, including alkylboronic acids. nih.govkuleuven.bethieme-connect.de A significant challenge in this area is the high oxidation potential of boronic acids, which makes them difficult to oxidize to form the corresponding radicals under mild photocatalytic conditions. nih.govrsc.org

To overcome this limitation, several activation strategies have been developed. One approach involves the use of a base, such as potassium phosphate (B84403) (K₃PO₄), which interacts with the vacant p-orbital of the boron atom in the boronic acid. This interaction forms a boronate complex, which has a lower oxidation potential and is more readily oxidized by an excited photocatalyst via a single-electron transfer (SET) process to release an alkyl radical. nih.govrsc.org Another strategy employs amide solvents, like N,N-dimethylacetamide (DMA), which can engage in hydrogen-bonding interactions with the boronic acid. This hydrogen bonding also facilitates the oxidation process, enabling the generation of alkyl radicals. kuleuven.be These methods allow for the chemoselective generation of radicals from boronic acids even in the presence of less easily oxidized boronic esters. nih.govkuleuven.be The generated radicals can then participate in a wide range of synthetic transformations, including alkylations and cyclizations. nih.govthieme-connect.de

Computational Chemistry and Theoretical Studies on Reaction Pathways

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as an indispensable tool for investigating the intricate mechanisms of reactions involving boronic acids. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing deep insights that complement experimental observations. rsc.orgresearchgate.netnih.gov

For example, DFT has been used to study the mechanism of the Suzuki-Miyaura cross-coupling reaction, elucidating the energetics of the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgacs.org Calculations can help identify the active catalytic species and the role of the base in activating the boronic acid to form a more reactive boronate species. rsc.org In other systems, such as the interaction of boronic acids with diols, DFT calculations have been employed to model the transition states of different proposed mechanisms, helping to determine the rate-determining step and the influence of substituents on reactivity. rsc.org DFT has also been instrumental in understanding processes like boroxine (B1236090) formation, where it was shown that the Lewis acidic character of boron facilitates a transition state where the boron atom becomes tetravalent, preceding the release of a water molecule. researchgate.net By modeling intermediates and transition states that are often too transient to be observed experimentally, DFT provides a molecular-level picture of the reaction pathway. nih.gov

Computational Modeling of Boronic Acid Interactions and Reactivity

Computational modeling is widely used to understand and predict the non-covalent interactions and reactivity of boronic acids with various substrates, particularly in the fields of molecular recognition and drug design. nih.govresearchgate.net These studies often employ methods like DFT and molecular dynamics simulations to explore binding modes, calculate binding energies, and analyze the electronic properties of boronic acid complexes. nih.govmdpi.com

A significant area of application is in the design of saccharide sensors, where phenylboronic acids are known to bind reversibly to diols. nih.gov Computational models can predict the most stable binding orientations of different saccharides with boronic acid receptors and elucidate the mechanism of fluorescence signaling, which can be governed by factors like photoinduced electron transfer (PET). nih.gov Similarly, computational studies have been used to investigate the interaction between boronic acid-based inhibitors and enzymes, such as β-lactamases and SARS-CoV-2 Mpro. mdpi.comacs.org These models can predict binding affinities and identify key interactions, like the formation of a covalent bond between the boron atom and a serine residue in the enzyme's active site, guiding the design of more potent inhibitors. mdpi.comacs.org Such simulations provide critical insights into how factors like solvent, pH, and substituents influence the binding and reactivity of boronic acids. researchgate.net

Electrophilic Boronate Activation Mechanisms

While boronic acids are often activated by bases to enhance their nucleophilicity, they can also be activated by electrophiles to induce specific transformations. Electrophilic activation often involves the formation of a tetrahedral boronate complex, followed by an interaction with an electrophile that triggers a subsequent reaction, such as a 1,2-migration. researchgate.netbohrium.comdntb.gov.ua

One prominent mechanism involves the formation of borenium cations as highly electrophilic borylating agents. In amine-mediated electrophilic arene borylation, for instance, a combination of a boron halide (like BCl₃), a Lewis acid (like AlCl₃), and a tertiary amine generates a borenium cation, [Y₂B(amine)]⁺. This species is a potent electrophile that can borylate activated arenes through a standard SᴇAr mechanism. acs.orgnih.gov Computational and experimental studies have shown that the reaction pathway depends on the amine used; for some amines, an additional base is required to deprotonate the intermediate σ-complex, while for others with less nucleophilic character, the amine can dissociate more readily. acs.orgnih.gov

Another mode of electrophilic activation involves the in-situ formation of reactive acyloxyborates. The reaction of a carboxylic acid with a boronic acid can generate an oxo-bridged bis-boron species, which can act as a catalytically active electrophile in reactions like direct amidation. rsc.org Furthermore, pre-formed boronate complexes can react with a diverse range of electrophiles, where the electrophile adds to the nucleophilic partner (e.g., an allyl or aryl group) and induces a stereospecific 1,2-migration of the organic group from the boron atom to an adjacent carbon. bohrium.comacs.org

Table 2: Comparison of Boronic Acid Activation Modes
Activation ModeActivating AgentReactive IntermediateTypical Subsequent Reaction
Nucleophilic ActivationBase (e.g., OH⁻, K₃PO₄)Tetrahedral Boronate AnionCross-coupling (e.g., Suzuki-Miyaura) rsc.org
Photoredox ActivationPhotocatalyst + Base/SolventAlkyl RadicalRadical Addition/Alkylation nih.govkuleuven.be
Electrophilic Activation (Borylation)Lewis Acid + AmineBorenium CationElectrophilic Aromatic Borylation acs.orgnih.gov
Electrophilic Activation (Migration)Electrophile (e.g., I₂, NBS)Tetrahedral Boronate Complex1,2-Migration bohrium.comacs.org

Reactivity and Transformation of Benzylboronic Acid Derivatives

Carbon-Carbon Bond Forming Reactions

The ability of benzylboronic acid derivatives to act as a source of benzyl (B1604629) groups in carbon-carbon bond-forming reactions is one of their most significant applications. These reactions provide powerful methods for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium or nickel catalyst. wikipedia.orgnih.govfishersci.co.uknih.gov Benzylboronates are effective coupling partners in this reaction, reacting with aryl and vinyl halides to produce diaryl- and aryl-vinyl methanes, respectively. fishersci.nofishersci.nlfishersci.com

The general scheme for the Suzuki-Miyaura cross-coupling of a benzylboronate is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction with a benzylboronate.

The reaction typically employs a palladium catalyst, such as Pd[P(t-Bu)3]2 or palladium(II) chloride, and a base. wikipedia.orgthieme-connect.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity.

A notable advancement in the Suzuki-Miyaura coupling is the development of chemoselective reactions. Research has demonstrated the successful palladium-catalyzed chemoselective Suzuki-Miyaura cross-coupling of methylene-bis(pinacolato)boron with a variety of substituted aryl bromides. thieme-connect.com This method allows for the synthesis of various benzylboronate derivatives. nih.govresearchgate.netresearchgate.netfigshare.com A key factor for achieving high conversion is the use of one equivalent of a base, such as potassium hydroxide, which leads to a monoborate intermediate. thieme-connect.com The use of excess base can result in the formation of an unreactive diborate intermediate, leading to lower yields. thieme-connect.com This method is effective even with sterically hindered aryl bromides, providing the corresponding benzylboronate products in moderate to excellent yields. thieme-connect.comnih.govresearchgate.netresearchgate.net

Table 1: Selected Examples of Chemoselective Suzuki Coupling of Diborylmethane

Aryl Bromide Substituent Product Yield (%)
4-Methoxy 4-Methoxybenzylboronate 98
2,4,6-Triisopropyl 2,4,6-Triisopropylbenzylboronate 60
3,5-Dimethoxy 3,5-Dimethoxybenzylboronate 98
4-Methyl 4-Methylbenzylboronate 88

Data sourced from Org. Lett. 2011, 13, 3368-3371. thieme-connect.com

The development of catalytic enantiotopic-group-selective cross-couplings has provided a powerful route for the synthesis of nonracemic chiral organoboronates. organic-chemistry.org By employing a chiral monodentate TADDOL-derived phosphoramidite (B1245037) ligand with a palladium catalyst, achiral geminal bis(pinacolboronates) can be coupled with high levels of asymmetric induction. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds via a stereochemistry-determining transmetalation step that occurs with an inversion of configuration at the carbon atom. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Furthermore, enantiotopic-group-selective Suzuki–Miyaura cross-coupling of (diborylmethyl)silanes with aryl iodides has been developed. acs.orgacs.org This method, utilizing a palladium catalyst in combination with a rev-Josiphos-type ligand, provides a convenient pathway to chiral benzylic 1,1-silylboronate esters. acs.org

Benzylboronates can act as nucleophiles in 1,2-addition reactions to carbonyl compounds (aldehydes and ketones) and imines, forming new carbon-carbon bonds and generating valuable alcohol and amine products. nih.govfishersci.se The activation of the benzylboronate, typically with a strong base, is necessary to generate the nucleophilic "ate" complex.

The addition of benzylboronates to imines provides a direct route to α-substituted benzylamines. Benzylation reactions of N-tert-butanesulfinyl imines using this compound pinacol (B44631) ester have been reported. researchgate.net In these reactions, sec-butyllithium (B1581126) is used to activate the boronic ester, rendering it nucleophilic. researchgate.net The reaction exhibits good diastereoselectivity in additions to N-tert-butylsulfinylaldimines, which is consistent with an open transition state model for the addition. researchgate.net This method is compatible with a range of electronically diverse substituents on the imine. acs.org

The addition of benzylboronates to trifluoromethyl ketones is a valuable method for the synthesis of trifluoromethyl-substituted alcohols, which are important motifs in medicinal chemistry. nih.govwikipedia.orgwikipedia.org A method has been developed for the addition of this compound pinacol ester to activated ketones, including trifluoromethyl ketones, in good yields. nih.govnih.govomicsdi.org The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive has been found to enhance the rate and efficiency of this reaction. nih.govnih.gov

Excellent chemoselectivity for the addition to a ketone has been observed in the presence of other carbonyl groups like esters and amides. nih.govnih.gov Competition experiments have revealed the relative reactivity order of electrophiles under these conditions to be CF2H ketone > CF3 ketone > aldehyde. nih.govnih.gov This order is rationalized by a combination of steric effects and electronic activation. researchgate.net

Table 2: Reactivity Order of Carbonyl Electrophiles in Addition Reactions with Benzylboronates

Rank Electrophile
1 Difluoromethyl Ketone (CF2H Ketone)
2 Trifluoromethyl Ketone (CF3 Ketone)
3 Aldehyde

Data based on competition experiments described in Tetrahedron Letters 2020, 61 (7), 151505. nih.govnih.gov

Additions to sp3 Electrophiles (Alkyl Halides, Epoxides, Aziridines)

The reactivity of benzylboronic esters as nucleophiles can be harnessed for additions to sp3-hybridized electrophiles, including alkyl halides, epoxides, and aziridines. nih.gov Activation of the benzylboronic ester is typically achieved through the irreversible coordination of an alkyllithium Lewis base, forming a nucleophilic benzylboronate complex. nih.gov

A transition-metal-free coupling reaction between benzylboronic esters and alkyl halides has been developed. nih.gov This reaction is effective with both alkyl bromides and iodides, where the nucleophilic boronate intermediate is generated by combining the benzylboronic ester with an alkyllithium reagent. nih.gov Notably, the reaction demonstrates good chemoselectivity, favoring the alkyl bromide in the presence of other electrophiles like alkyl chlorides and epoxides. nih.gov Both secondary and tertiary benzylboronic esters can serve as effective nucleophiles in reactions with primary alkyl halides. nih.gov Mechanistic studies involving enantioenriched nucleophiles suggest that this transformation likely proceeds through a radical mechanism. nih.gov

In the case of reactions with epoxides, a copper catalyst is necessary. nih.gov Copper(I) iodide (CuI) has been identified as an effective catalyst for the reaction between this compound pinacol esters and epoxides, following activation with an alkyllithium reagent. researchgate.net This method is highly efficient and accommodates a range of substituted epoxides, exhibiting good regioselectivity for substitution at the less sterically hindered side of the epoxide. researchgate.net However, a reaction employing an enantioenriched secondary benzylboronic ester was found to be non-stereospecific. researchgate.net

Reductive Three-Component Coupling Reactions

Reductive three-component coupling reactions involving this compound derivatives offer an efficient pathway to complex molecules. One such reaction involves the coupling of terminal alkynes, aryl halides, and pinacolborane, which yields benzylic alkyl boronates. organic-chemistry.org This transformation is promoted by the cooperative action of catalysts and proceeds via a hydrofunctionalization of both π-bonds of the alkyne. organic-chemistry.org The reaction exhibits a broad substrate scope and is tolerant of various functional groups, including esters, nitriles, alkyl halides, epoxides, acetals, and alkenes. organic-chemistry.org

Another notable three-component process involves the photochemical homologation of boronic acids with N-tosylhydrazones, followed by an aldehyde allylation. uniovi.esrsc.org This one-pot reaction leads to the formation of homoallylic alcohols with very high diastereoselectivity. uniovi.esrsc.org The process begins with the light-promoted reaction of cyclic α,β-unsaturated N-tosylhydrazones and alkylboronic acids, which generates allylic boronic acids. uniovi.es These intermediates can then react in situ with aldehydes. uniovi.esrsc.org This methodology is highly general for aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, as well as heteroaromatic aldehydes. rsc.org It has been observed that the allylation reaction is often a more efficient trapping method for the boronic acid than the formation of the corresponding pinacol boronic ester. rsc.org

Homologation Reactions

Homologation reactions of boronic acids provide a powerful tool for the construction of more complex organoboron compounds. acs.org This process, which involves the insertion of a single carbon atom, allows for the conversion of arylboronic acids into valuable this compound esters. acs.org

The Matteson homologation is a cornerstone of organoboron chemistry, utilizing a carbenoid to induce a stereospecific 1,2-metallate rearrangement. acs.org This method is a powerful strategy for creating complex organoboron compounds. acs.org The reaction typically involves the addition of a carbenoid, such as (dichloromethyl)lithium, to a chiral boronic ester, forming a tetrahedral boronate complex. mdpi.com This is followed by a 1,2-migration of the organic substituent from boron to the adjacent carbon. mdpi.com

The Matteson homologation has been applied in the synthesis of a wide array of biologically and pharmaceutically relevant molecules. mdpi.com For instance, the boronic ester products of these reactions can be further functionalized. One application is the Matteson homologation of an allylboronic ester, which leads to the formation of a homoallylic alcohol. rsc.org This particular transformation results in the formation of two new Csp3-Csp3 bonds at the former carbonyl carbon. rsc.org

A significant advancement in homologation reactions involves the use of photochemical methods to generate diazo compounds from N-sulfonylhydrazones. nih.govasturias.es This approach circumvents the often harsh thermal and basic conditions traditionally required for diazoalkane generation, which can lead to the decomposition of unstable products like benzylboronic acids. nih.govresearchgate.net

Specifically, the synthesis of benzylboronates can be achieved through the photochemical homologation of boronic acids with N-tosylhydrazones under basic conditions. nih.govasturias.es The process involves the photolysis of the N-tosylhydrazone salt to produce a diazoalkane, which then undergoes a geminal carboborylation reaction with the boronic acid. nih.govasturias.es The mild, room-temperature conditions of this photochemical reaction prevent the protodeboronation of the resulting unstable this compound, allowing it to be trapped and isolated as its pinacolboronate ester. nih.govasturias.es

This methodology is applicable to the reactions of both alkylboronic acids with N-tosylhydrazones of aromatic aldehydes and ketones, and arylboronic acids with N-tosylhydrazones of aliphatic ketones. nih.govasturias.es Furthermore, the use of a DBU/DIPEA base combination allows for homogeneous reaction conditions that have been successfully adapted to a continuous flow photochemical setup. nih.gov The resulting benzylboronates are versatile synthetic intermediates that can undergo further transformations through Csp3–C or Csp3–X bond-forming reactions. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Amination Reactions

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds, from this compound derivatives is a significant area of research. The Chan-Lam reaction, which traditionally involves the copper-catalyzed coupling of arylboronic acids with amines, has been extended to benzylic boronic esters. chemrxiv.org

A notable application is the Chan-Lam coupling of benzylic and allylic boronic esters with primary and secondary anilines to produce valuable alkyl amine products. chemrxiv.org This reaction is significant as it represents a rare example of a transition metal-mediated transformation involving a tertiary alkylboron reagent. chemrxiv.org Both secondary and tertiary boronic esters can be used as coupling partners, and the reaction selectively results in the mono-alkylation of the aniline. chemrxiv.org The method is operationally simple and demonstrates a broad tolerance for various functional groups. chemrxiv.org Initial mechanistic investigations suggest that the transmetalation from boron to copper likely proceeds through a single-electron process rather than a two-electron pathway. chemrxiv.org

The scope of the amination reaction has been explored with various anilines and boronic esters. The reaction works well with a range of substituted anilines and benzylic boronic esters, including those with aryl halides and ortho substituents. chemrxiv.org Primary benzylic boronic esters also react smoothly, leading to the monoalkylation of the aniline. chemrxiv.org The conditions have also been successfully applied to allylic boronic esters to form allylic amines in good yields. chemrxiv.org However, primary alkyl amines have been found to be unreactive under these conditions. chemrxiv.org

Oxidation Reactions to Alcohols

The oxidation of this compound and its ester derivatives to the corresponding benzyl alcohols is a fundamental transformation in organic synthesis. whiterose.ac.uk This reaction allows for the C-B bond to be converted into a C-O bond, providing a route to alcohol functionalities. A widely used and conventional method for this transformation involves the use of basic hydrogen peroxide (H₂O₂). whiterose.ac.uk

In specific applications, other oxidizing agents can be employed. For instance, an intermediate benzylborane can be effectively oxidized to an alcohol using reagents like sodium perborate (B1237305) or peracetic acid. uniovi.es The formation of benzyl alcohol can sometimes occur as a side product in reactions where this compound pinacol ester (BnBpin) is activated with an alkyllithium reagent, potentially through pathways like a Cannizzaro-type side reaction or air oxidation. nih.gov While the direct oxidation of alkylboronic esters to carbonyls is an area of interest, the conversion to alcohols remains a more common and established procedure. whiterose.ac.uk For example, in the OH-initiated oxidation of benzyl alcohol itself, one of the primary products is hydroxybenzyl alcohol (HBA). copernicus.org

Functional Group Tolerance in this compound Reactions

The utility of this compound in complex molecule synthesis is significantly enhanced by its compatibility with a wide array of functional groups under various reaction conditions. This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes.

Several modern cross-coupling methodologies highlight this broad compatibility. A nickel-catalyzed Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates to form benzyl boronic esters proceeds effectively in the presence of numerous functional groups. nih.govresearchgate.net Similarly, a transition-metal-free coupling between benzylboronic esters and alkyl halides demonstrates good chemoselectivity and functional group tolerance. nih.gov Copper-catalyzed reactions also exhibit this feature; for instance, the cross-coupling of benzylboronic esters with epoxides is compatible with substrates containing ethers, aryl bromides, and silyl-protected alcohols. nih.gov Furthermore, photoredox-catalyzed coupling reactions with carbonyl compounds have been shown to tolerate a wide variety of functional groups. cam.ac.ukresearchgate.net

The following table summarizes the functional group tolerance observed in several key reactions involving this compound derivatives.

Reaction Type Tolerated Functional Groups Reference(s)
Nickel-Catalyzed Cross-CouplingEthers (methoxyl), esters, nitriles, fluorides, methylthio nih.govresearchgate.net
Copper-Catalyzed Cross-CouplingEthers, aryl bromides, silyl-protected alcohols nih.gov
Transition-Metal-Free CouplingAlkyl chlorides, epoxides nih.gov
Reductive Three-Component CouplingEsters, nitriles, alkyl halides, epoxides, acetals, alkenes organic-chemistry.org
Iodine-Catalyzed BorylationVarious functional groups tolerated organic-chemistry.org

Regioselectivity and Chemoselectivity Studies

Regioselectivity and chemoselectivity are critical considerations in reactions involving this compound, dictating the specific outcome when multiple reaction sites or reactive groups are present.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In reactions with this compound derivatives, high chemoselectivity is often observed. For example, a palladium-catalyzed Suzuki–Miyaura cross-coupling using a diborylmethane is noted for its chemoselective nature. organic-chemistry.org A transition-metal-free coupling of an activated benzylboronic ester with a substrate containing both an alkyl bromide and an alkyl chloride shows excellent chemoselectivity, with the reaction occurring exclusively at the more reactive alkyl bromide. nih.gov Similarly, in a substrate containing both an epoxide and an alkyl bromide, the boronate nucleophile selectively couples with the alkyl bromide. nih.gov The oxidation of C-B bonds can also be highly chemoselective, even in the presence of unprotected alcohols. whiterose.ac.uk

Regioselectivity: This describes the preference for bond formation at one position over another within a molecule. In the copper-catalyzed coupling of benzylboronic esters with substituted epoxides, the reaction is highly regioselective, with the benzyl group adding to the less sterically hindered side of the epoxide. nih.govnih.gov An exception to this is styrene (B11656) oxide, where a mixture of regioisomers is often observed. nih.govnih.gov In reactions involving N-tosylhydrazones and alkenylboronic acids, the formation of an intermediate allylboronic acid can lead to a mixture of regioisomers, which can arise from either a 1,3-borotropic rearrangement or from competing α- or γ-protodeboronation pathways. uniovi.es The regioselectivity of the oxidation of a 1,3-diboronic ester was found to be dictated by the electronics of the C-B bond, with the benzylic boronic ester being selectively oxidized. whiterose.ac.uk

The table below illustrates specific examples of selective reactions.

Reaction Substrates Selectivity Type Outcome Reference(s)
Transition-Metal-Free CouplingBenzylboronic ester + 1-bromo-5-chloropentaneChemoselectiveExclusive coupling at the C-Br bond nih.gov
Cu-Catalyzed CouplingBenzylboronic ester + substituted epoxideRegioselectiveNucleophilic attack at the less substituted carbon of the epoxide nih.govnih.gov
Oxidation1,3-diboronic esterRegioselectiveSelective oxidation of the benzylic C-B bond over the other whiterose.ac.uk
Nickel-Catalyzed Cross-CouplingArylboronic acids + α-iodoboronatesChemoselectiveTolerates various functional groups on the aryl ring nih.govresearchgate.net

Catalytic Applications of Benzylboronic Acid and Its Derivatives

Benzylboronic Acids as Lewis Acid Catalysts

The electron-deficient boron center in benzylboronic acids allows them to function as effective Lewis acid catalysts. They can reversibly form covalent bonds with heteroatom-based functional groups, particularly hydroxyl groups, activating them for subsequent reactions. This mode of catalysis is advantageous as it often proceeds under mild conditions and avoids the use of stoichiometric activating agents.

Arylboronic acids, including benzylboronic acid, are recognized for their ability to activate hydroxyl groups. chem960.com This activation is a cornerstone of boronic acid catalysis and proceeds through the formation of a boronate ester intermediate. The Lewis acidic boron atom coordinates to the oxygen of the hydroxyl group, polarizing the C-O bond and making the carbon atom more electrophilic and susceptible to nucleophilic attack. fishersci.no This strategy has been successfully applied to the functionalization of alcohols and carboxylic acids. fishersci.no

The catalytic cycle generally involves the condensation of the boronic acid with the hydroxyl-containing substrate to form a boronate ester. This intermediate then reacts with a nucleophile, followed by hydrolysis to release the product and regenerate the boronic acid catalyst. The efficiency of this process can be influenced by the electronic properties of the boronic acid, with more electron-deficient derivatives often exhibiting higher catalytic activity. fishersci.no

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic and medicinal chemistry. Benzylboronic acids and their derivatives have been developed as effective catalysts for this dehydrative condensation. chem960.comacs.org The catalytic role of the boronic acid is to activate the carboxylic acid, facilitating its reaction with the amine.

The mechanism is believed to involve the formation of an acyloxyboronate intermediate by the reaction of the carboxylic acid with the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with the amine to form the amide bond. Water is eliminated in the process, and the boronic acid catalyst is regenerated. wikipedia.org The use of boronic acid catalysts provides a milder and more atom-economical alternative to traditional methods that require stoichiometric coupling reagents. indiamart.com For instance, various arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids with a range of amines, including less nucleophilic anilines, under relatively mild conditions. wikipedia.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Boronic acids have been utilized as catalysts in several important MCRs. Notably, phenylboronic acid has been demonstrated to be an effective catalyst for both the Biginelli and Hantzsch reactions. nih.gov

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, which are of significant interest in medicinal chemistry. wikipedia.org The Hantzsch reaction similarly involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to synthesize dihydropyridines. organic-chemistry.org In these reactions, the boronic acid catalyst likely activates the aldehyde component, facilitating the initial condensation steps of the reaction mechanism. nih.gov The use of boronic acid catalysts offers a mild and efficient method for the synthesis of these important heterocyclic scaffolds. nih.gov

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral catalysts for the enantioselective synthesis of molecules is a major focus of modern organic chemistry. Chiral this compound derivatives have been successfully employed as catalysts and reagents in a variety of asymmetric transformations, enabling the synthesis of enantioenriched products.

Chiral boronic acid derivatives are valuable in asymmetric catalysis for the formation of stereogenic carbon-carbon and carbon-nitrogen bonds. uni.lu These reactions often rely on the use of a chiral ligand that coordinates to the boron atom or a metal center that interacts with the boronic acid derivative.

For instance, enantioselective allylation reactions, which form a C-C bond, can be catalyzed by chiral Brønsted acids in the presence of allylboronates, yielding homoallylic alcohols with high enantioselectivity. rsc.org Chiral phosphoric acids have been used in combination with bismuth salts to catalyze the enantioselective allylation of ketoesters and isatins with allylboronates. organic-chemistry.orgrsc.org Rhodium complexes with chiral diene ligands have been used to catalyze the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, creating a chiral C-C bond with high enantiomeric excess. mims.com

In the realm of C-N bond formation, copper-catalyzed enantioselective hydroamination and hydroamidation of alkenylboronates have been developed to produce chiral α-aminoboronates. researchgate.netresearchgate.net These methods provide direct access to valuable chiral building blocks. Furthermore, enantioselective C-N bond formation has been achieved through the copper-catalyzed coupling of carbamates with racemic α-chloroboronate esters, where a chiral diamine ligand controls the stereoselectivity. nih.govnih.gov Nickel-catalyzed enantioselective C-H arylation of alkyl benzenes with aryl bromides using chiral biimidazoline ligands also leads to the formation of chiral 1,1-diaryl alkanes. nih.gov

Asymmetric homologation provides a powerful method for the synthesis of chiral boronic esters from simpler achiral or racemic precursors. A prominent strategy involves the reaction of boronic acids or esters with diazo compounds in the presence of a chiral catalyst. acs.orgwikipedia.orgfishersci.com

A well-established method is the organocatalytic asymmetric homologation of alkenylboronic acids with trifluoromethyl- or trimethylsilyldiazomethanes using chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives as catalysts. wikipedia.orgfishersci.com This reaction proceeds via a chiral BINOL boronate ester intermediate, which then reacts with the diazo compound to form a new C-C bond with high enantioselectivity. fishersci.com The resulting chiral α-substituted allylboronic acids are versatile intermediates that can be used in subsequent reactions, such as allylborations of aldehydes, with a high degree of chirality transfer. acs.orgwikipedia.org This strategy has also been extended to the asymmetric homologation of arylboronic esters to produce chiral α-trifluoromethyl benzylboronic esters. researchgate.net

Transition Metal-Free Catalysis

The utility of this compound and its derivatives extends to catalytic applications that circumvent the need for transition metals, addressing concerns regarding cost and potential metal contamination in final products. acs.org These metal-free methodologies often rely on the activation of benzylboronic esters to form nucleophilic boronate species or utilize the Lewis acidic nature of boron compounds to catalyze reactions.

A notable example is the transition metal-free sp³-sp³ carbon-carbon coupling between benzylboronic esters and alkyl halides. nih.gov In this process, a nucleophilic boronate intermediate is generated from a benzylboronic ester and an alkyllithium reagent. nih.gov This boronate then reacts with primary alkyl bromides and iodides. nih.gov The reaction demonstrates good chemoselectivity, with the boronate nucleophile reacting preferentially with alkyl bromides in the presence of other electrophilic groups like alkyl chlorides and epoxides. nih.gov Both secondary and tertiary benzylboronic esters have proven to be effective nucleophiles in these couplings with primary alkyl halides. nih.gov Mechanistic studies suggest that this transformation likely proceeds through a radical-based pathway. nih.gov

Another significant area of transition metal-free catalysis involves the reaction of boronic acids with diazo compounds or their precursors, such as N-sulfonylhydrazones. researchgate.net These reactions provide a powerful method for C(sp³)–C bond formation. researchgate.net For instance, the reaction of this compound with N-tosylhydrazones of aromatic aldehydes and ketones can be achieved under mild conditions, and the use of a DBU/DIPEA base combination allows for homogeneous reaction conditions. researchgate.net

Furthermore, this compound derivatives can themselves act as catalysts. Perfluorophenylboronic acid, for example, has been shown to catalyze the cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids. chemrxiv.org This protocol efficiently constructs valuable benzo[b]thiophene and cyclopenta[a]indene (B11921763) derivatives, which contain a quaternary carbon center, in good yields and with high regioselectivity under mild, transition-metal-free conditions. chemrxiv.org

The scope of substrates in these transition-metal-free reactions is broad. In the coupling of benzylboronic esters with alkyl halides, various substituted primary alkyl bromides are well-tolerated. For reactions involving N-sulfonylhydrazones, both aromatic and aliphatic ketones can be used as precursors. researchgate.net

Table 1: Examples of Transition Metal-Free Reactions with this compound Derivatives

Reaction TypeBenzylboron ReagentCoupling PartnerCatalyst/ActivatorProduct TypeRef
C(sp³)–C(sp³) CouplingThis compound pinacol (B44631) esterPrimary alkyl bromideAlkyllithiumDialkylated arene nih.gov
Reductive C–C CouplingThis compoundN-Tosylhydrazone of an aromatic ketoneDBU/DIPEA1,1-Diarylalkane derivative researchgate.net
Cross-CouplingHetero-areneboronic acidTertiary propargylic alcoholPerfluorophenylboronic acidFused benzothiophene chemrxiv.org

Cooperative Catalysis Involving Benzylboron Compounds

Cooperative catalysis, where two or more catalysts work in concert to enable a transformation, represents an advanced strategy in chemical synthesis. nih.gov Benzylboron compounds can participate in such systems, often involving a combination of a transition metal catalyst and another catalyst or reagent that activates the boron species.

One prominent area is the cooperative palladium/copper catalysis for the arylboration of alkenes. nih.gov In these reactions, an arylboronic acid is used to add an aryl group and a boron moiety across a double bond. When activated alkenes like styrene (B11656) are used, the formation of a benzyl-copper complex is a highly favored intermediate. nih.gov This benzyl-copper species can then be intercepted by an electrophile to generate a variety of difunctionalized products. nih.gov The divergence in reactivity can often be controlled by tuning the ligands on the palladium catalyst. nih.gov

Palladium/norbornene cooperative catalysis also utilizes arylboron species as substrates. nih.gov This methodology allows for the functionalization of aromatic rings at both the ipso and ortho positions. nih.gov While not exclusively focused on this compound, the principles apply to arylboronic acids in general and are relevant to the reactivity of the phenyl group in this compound. The process is typically initiated by a Pd(II) catalyst and can be used for the site-selective functionalization of various aromatic systems. nih.gov

Beyond transition metal-based systems, cooperative catalysis can also involve two Lewis bases to activate diboron (B99234) reagents. While not directly involving this compound as a starting material, this approach generates boryl radicals that can react with a wide range of substrates. researchgate.net For example, 4-cyanopyridine (B195900) has been shown to act as an organocatalyst, coordinating to the boron atoms of bis(pinacolato)diboron (B136004) (B₂pin₂) to facilitate the homolytic cleavage of the B-B bond. researchgate.net The resulting boryl radicals can then engage in subsequent reactions.

Applications of Benzylboronic Acid in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Boron-Containing Therapeutics

The incorporation of a boronic acid moiety, a concept exemplified by structures like benzylboronic acid, has been a cornerstone in the design of several successful and developmental drugs. This functional group often serves to mimic a transition state or to form a stable, yet reversible, bond with key residues in enzyme active sites. oup.comtranscriptionfactor.org

The development of proteasome inhibitors represents a major breakthrough in cancer therapy, particularly for multiple myeloma. guidetopharmacology.org

Bortezomib (B1684674) (Velcade®): As the first boronic acid-containing drug to receive FDA approval, bortezomib set a precedent for boron's role in medicine. fishersci.canih.gov It is a dipeptide boronic acid that functions as a potent, reversible inhibitor of the 26S proteasome. wikipedia.orgwikiwand.com The key to its mechanism is the boronic acid group, which forms a stable complex with the hydroxyl group of a threonine residue in the N-terminal active site of the proteasome. fishersci.canih.gov This interaction blocks the proteasome's chymotrypsin-like activity, disrupting the degradation of proteins that regulate cell division and survival, such as the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells. fishersci.camims.com The design of bortezomib, replacing an aldehyde group from earlier inhibitor models with a boronic acid, significantly improved its specificity, stability, and pharmacokinetic profile. fishersci.ca

Ixazomib (B1672701) (Ninlaro®): Following the success of bortezomib, ixazomib was developed as a second-generation, orally bioavailable proteasome inhibitor. guidetopharmacology.orgmims.comepa.gov It is also used to treat multiple myeloma and shares a similar mechanism of action with bortezomib. invivochem.comfishersci.cafishersci.no Ixazomib is administered as a citrate (B86180) ester prodrug, which rapidly hydrolyzes in the body to its active boronic acid form, MLN2238. invivochem.comfishersci.nomims.com Like its predecessor, it is a dipeptide boronic acid that selectively inhibits the β5 subunit of the 20S proteasome. invivochem.commims.com Its development emerged from extensive screening of boron-containing compounds to find a candidate with improved properties over bortezomib, such as oral administration. epa.govinvivochem.com

The benzoxaborole scaffold, a class of compounds containing a cyclic boronic ester, has proven highly effective in the development of antimicrobial agents. wikipedia.org

Tavaborole (Kerydin®): This benzoxaborole antifungal agent is approved for the topical treatment of onychomycosis (fungal nail infection). wikipedia.orgwikipedia.orgnih.gov Its efficacy stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis. fishersci.bewikipedia.orgmims.com The boron atom is central to this activity. wikipedia.orgmims.com

Crisaborole (B606811) (Eucrisa®): Another FDA-approved benzoxaborole, crisaborole is used for the topical treatment of atopic dermatitis. wikiwand.comwikipedia.org It functions by inhibiting phosphodiesterase 4 (PDE-4), which modulates inflammatory responses. mims.comwikipedia.org

Antibacterial Agents: Boronic acids are also potent antibacterial agents. Vaborbactam, a cyclic boronic acid, is an inhibitor of β-lactamase enzymes. epa.govfishersci.cawikipedia.org It is used in combination with antibiotics to overcome bacterial resistance. epa.govfishersci.ca Furthermore, other derivatives, such as bis(indolyl)methane boronic acids, have shown activity against resistant bacteria like MRSA, with docking studies suggesting LeuRS as a potential target. fishersci.ca

This compound derivatives have been instrumental in the design of novel antiviral therapies.

HCV NS5B Polymerase Inhibitors: An N-benzyl boronic acid was identified as a crucial pharmacophore for potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B. fishersci.cawikipedia.orgadvancedchemtech.com The lead compound, GSK5852, bound to the palm site II of the enzyme, inhibiting viral replication. fishersci.cawikipedia.org A significant challenge with GSK5852 was its rapid metabolic breakdown through oxidation of the benzylic carbon, resulting in a short plasma half-life in humans. fishersci.caadvancedchemtech.comnih.gov To overcome this, second-generation inhibitors were designed where the metabolically vulnerable N-benzyl boronic acid was replaced with a more stable N-benzoxaborole structure. fishersci.canih.gov This strategic modification, which preserved the essential boron atom's position in the binding site, successfully blocked the metabolic pathway. fishersci.ca The resulting compound, GSK8175, demonstrated a significantly improved pharmacokinetic profile and robust antiviral activity in clinical studies. fishersci.caadvancedchemtech.com

Beyond targeting the proteasome, this compound derivatives are being explored for other anticancer mechanisms. uni.lufishersci.ca

Tubulin Polymerization Inhibitors: The disruption of microtubule formation is a validated strategy in cancer chemotherapy. This compound derivatives have been investigated as inhibitors of tubulin polymerization. fishersci.canih.gov In one approach, the core structure of the natural antimitotic agent Combretastatin A-4 was modified by incorporating a boronic acid group. fishersci.ca This modification was intended to improve the compound's poor water solubility without compromising its ability to bind to tubulin and prevent cell division. fishersci.ca Studies have also shown that certain N-benzylbenzamide derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, leading to significant antitumor activity. guidetopharmacology.org

Mechanism of Action of this compound-Based Bioactive Molecules

The therapeutic effects of many boron-containing drugs are derived from their unique and highly specific mechanisms of action at the molecular level.

A key mechanism for antifungal and some antibacterial agents based on the benzoxaborole scaffold is the targeted inhibition of leucyl-tRNA synthetase (LeuRS). wikipedia.orgmims.comfishersci.be

Oxaborole tRNA-Trapping (OBORT) Mechanism: LeuRS is a vital enzyme that ensures the correct amino acid, leucine, is attached to its corresponding transfer RNA (tRNA) during protein synthesis. fishersci.bewikipedia.org Benzoxaboroles, such as the antifungal drug Tavaborole, exploit a novel mechanism known as oxaborole tRNA-trapping (OBORT). mims.comwikipedia.org In this process, the boron atom of the oxaborole ring forms a reversible, yet stable, covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) residue of the uncharged leucyl-tRNA. mims.comwikipedia.orgwikipedia.org This reaction creates a stable drug-tRNA adduct within the editing domain of the LeuRS enzyme. nih.govwikipedia.org By trapping the tRNA in this manner, the inhibitor prevents the enzyme from catalyzing the attachment of leucine, thereby halting protein synthesis. mims.comwikipedia.org This cessation of an essential cellular process leads to the inhibition of fungal or bacterial growth and, ultimately, cell death. fishersci.bemims.com A significant advantage of this class of inhibitors is their high selectivity for the microbial enzyme over its human counterpart, providing a wide margin of safety. epa.govwikipedia.org

Data Summary of Selected Boron-Containing Therapeutics

Drug NameCore StructureTherapeutic ClassPrimary Target/MechanismPrimary Application
BortezomibDipeptide Boronic AcidAnticancerProteasome Inhibition fishersci.cawikiwand.comMultiple Myeloma guidetopharmacology.org
IxazomibDipeptide Boronic AcidAnticancerProteasome Inhibition invivochem.commims.comMultiple Myeloma fishersci.no
TavaboroleBenzoxaboroleAntifungalLeucyl-tRNA Synthetase Inhibition fishersci.bewikipedia.orgOnychomycosis wikipedia.org
CrisaboroleBenzoxaboroleAnti-inflammatoryPhosphodiesterase 4 (PDE-4) Inhibition mims.comwikipedia.orgAtopic Dermatitis wikipedia.org
VaborbactamCyclic Boronic Acidβ-Lactamase InhibitorInhibition of Serine β-Lactamases fishersci.cawikipedia.orgBacterial Infections (in combination) wikipedia.org
GSK8175N-BenzoxaboroleAntiviralHCV NS5B Polymerase Inhibition fishersci.caadvancedchemtech.comHepatitis C (Investigational)

Inhibition of Phosphodiesterase-4

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and central nervous system cells. wikipedia.org The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the expression of various genes, suppressing the release of inflammatory cytokines and the production of reactive oxygen species. google.commdpi.com This mechanism has established PDE4 inhibitors as a promising class of anti-inflammatory drugs for conditions like asthma and chronic obstructive pulmonary disease (COPD). google.comreumatologiaclinica.org

This compound and its derivatives have been utilized in the synthesis of potent PDE4 inhibitors. Research has described the development of biaryl inhibitors of PDE4, where this compound is used as a key reagent in coupling reactions, such as the Suzuki reaction, to create the core structure of these inhibitors. google.comgoogle.com These compounds are designed to be non-competitive, gene-specific inhibitors, which may offer a better therapeutic ratio compared to earlier generations of PDE4 inhibitors. google.com The development of selective PDE4 inhibitors is also being explored for treating central nervous system disorders, including cognitive decline in Alzheimer's disease, schizophrenia, and depression. wikipedia.orggoogle.com

Reversible Covalent Binding with Biological Nucleophiles (e.g., Enzyme Residues, Diols)

A defining characteristic of boronic acids, including this compound, is their ability to form reversible covalent bonds with biological nucleophiles. scholaris.ca This reactivity stems from the vacant p-orbital on the boron atom, which acts as a Lewis acid, readily accepting electrons from nucleophilic residues within enzyme active sites, such as serine, threonine, and lysine. nih.govnih.gov This interaction results in the formation of a stable, tetrahedral boronate adduct, effectively inhibiting enzyme activity. nih.gov The proteasome inhibitor bortezomib, for example, leverages this mechanism by targeting the N-terminal threonine residue of the 26S proteasome. nih.gov

Furthermore, boronic acids exhibit a strong and reversible affinity for compounds containing 1,2- or 1,3-diol functionalities, which are abundant in biological molecules like saccharides. researchgate.netnih.gov The reaction between a boronic acid and a diol in an aqueous environment forms a cyclic boronate ester. researchgate.netnih.gov This interaction is pH-dependent and forms the basis for many sensing and molecular recognition systems. researchgate.netnih.gov The stability and reversibility of these covalent bonds have been exploited in the design of sensors, drug delivery systems, and self-assembling molecular structures. researchgate.net

Type of InteractionBiological PartnerResulting StructureSignificance
Lewis Acid-Base InteractionEnzyme Nucleophilic Residues (Serine, Threonine, Lysine)Tetrahedral Boronate AdductReversible enzyme inhibition. nih.gov
Esterificationcis-Diols (e.g., in Saccharides)Cyclic Boronate EsterSensing, molecular recognition, and drug delivery. researchgate.netnih.gov

Development of Prodrugs (e.g., Ixazomib Citrate)

Boronic acids are utilized in prodrug strategies to improve the pharmaceutical properties of a drug, such as oral bioavailability. nih.gov A prominent example is Ixazomib Citrate, an oral prodrug for the proteasome inhibitor ixazomib. nih.govtga.gov.au Ixazomib citrate is a glycine (B1666218) derivative where the boronic acid group of ixazomib is masked as a cyclic ester with citric acid, forming a 1,3,2-dioxaborolane ring. nih.govtga.gov.au

This prodrug formulation is designed for stability in the solid state and rapid hydrolysis under physiological conditions (in vivo) to release the biologically active form, ixazomib. tga.gov.au The active ixazomib contains a free boronic acid moiety, which is essential for its therapeutic effect. nih.gov It functions as a reversible inhibitor of the chymotrypsin-like activity of the beta 5 subunit of the 20S proteasome, inducing apoptosis in cancer cells. tga.gov.aunih.gov The use of a citrate ester prodrug allows for oral administration, a significant advantage for patient convenience in cancer therapy. tga.gov.audrugbank.com

Boronic Acids in Drug Delivery Systems

The unique chemical properties of boronic acids make them highly valuable in the design of advanced drug delivery systems (DDS). nih.govacs.org They can be incorporated into nanomaterials like polymers and hydrogels to act as both targeting ligands and components of stimuli-responsive systems. acs.orgmdpi.com

Boronic acid-functionalized materials can respond to various biological signals characteristic of disease environments:

pH-Responsiveness: The equilibrium between the neutral, trigonal form of boronic acid and its charged, tetrahedral boronate form is pH-dependent. nih.govmdpi.com This property can be harnessed to trigger drug release in the acidic microenvironment of tumors or within specific cellular compartments like lysosomes. mdpi.com

Glucose-Responsiveness: The reversible binding of boronic acids to diols allows for the creation of glucose-sensitive systems. mdpi.com This is particularly promising for developing "smart" insulin (B600854) delivery systems that release insulin in response to high blood glucose levels. nih.gov

Reactive Oxygen Species (ROS)-Responsiveness: The carbon-boron bond in arylboronic acids is susceptible to oxidation by high levels of ROS, which are often found in tumor microenvironments. nih.govresearchgate.net This oxidative cleavage can be used as a trigger to selectively release a drug cargo at the target site. frontiersin.org

These responsive behaviors allow for the precise, controlled release of therapeutics, enhancing efficacy while minimizing off-target effects. mdpi.comresearchgate.net

Computational Approaches in Drug Design with Benzylboronic Acids

Molecular docking is a computational tool used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug candidate to a protein target. rsc.orggsconlinepress.com This method has been applied to study the interaction of boronic acids with biological molecules like insulin. chemrxiv.org

In one theoretical study, a library of 114 different boronic acid compounds was computationally screened against the insulin protein using the iGEMDOCK tool. chemrxiv.org The goal was to identify compounds with strong binding potential. The results indicated that boronic acids have promising interactions with insulin. Specifically, 3-Benzyloxyphenylboronic acid was identified as having the best interaction score, forming significant bonds with key amino acid residues of insulin, namely Glu21 and His5. chemrxiv.org Such in silico screening allows for the efficient design and prioritization of functional molecules for applications like glucose-responsive insulin delivery systems, potentially reducing the need for extensive and time-consuming experimental work. nih.govchemrxiv.org

Findings from a Molecular Docking Study of Boronic Acids with Insulin chemrxiv.org
ParameterDetails
Computational TooliGEMDOCK
Target ProteinInsulin
Compound Library Size114 Boronic Acids
Top Performing Compound3-Benzyloxyphenylboronic acid
Key Interacting ResiduesGlutamic Acid (Glu21), Histidine (His5)

In silico studies, encompassing a range of computational methods, are crucial for understanding the principles of molecular recognition between boronic acids and their biological targets. mdpi.com These methods provide atomistic-level insights into the dynamic interactions that govern binding and catalytic function. mdpi.com

Computational investigations are used to:

Explore Binding Pockets: Identify and characterize the active sites of enzymes to understand how boronic acid inhibitors can fit and interact. mdpi.com

Analyze Conformational Dynamics: Use molecular dynamics (MD) simulations to study the flexibility of both the enzyme and the inhibitor, revealing how their shapes adapt during the binding process. mdpi.com

Elucidate Key Interactions: Determine the specific non-covalent and covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, dative bonds to the boron atom) that contribute to binding affinity and specificity. nih.govnih.gov

Guide Rational Design: The spatial and energetic information gained from these studies informs the rational design of new, more potent, and selective boronic acid-based drugs and sensors. rsc.org

By simulating these complex interactions, researchers can predict how modifications to a this compound scaffold will affect its binding properties, accelerating the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives is a critical area of study in medicinal chemistry, aiming to understand how modifications to the molecule's structure influence its biological activity. These studies are fundamental for optimizing lead compounds into potent and selective drug candidates. The core components of the this compound scaffold—the boronic acid group, the phenyl ring, and the methylene (B1212753) bridge—each offer opportunities for modification to enhance therapeutic properties. researchgate.netnih.gov

A central principle in the SAR of these compounds is the function of the boronic acid moiety. This group is often essential for biological activity, acting as a "warhead" that forms reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, in the active sites of target enzymes. nih.govresearchgate.net The electrophilic nature of the boron atom allows it to act as a transition-state analogue inhibitor, providing high affinity and specificity. nih.gov In many cases, the replacement or removal of the boronic acid group results in a dramatic loss of potency, underscoring its indispensable role. acs.org

Key Research Findings:

Research into various therapeutic areas has provided specific insights into the SAR of this compound derivatives.

Antiviral Activity (HCV NS5B Polymerase Inhibitors): Studies on N-benzyl boronic acid derivatives as inhibitors of the hepatitis C virus (HCV) NS5B polymerase have yielded detailed SAR data. It was discovered that the metabolic oxidation of the benzylic position could lead to a short plasma half-life, a significant liability. acs.org To improve potency and metabolic stability, modifications were explored.

Substituents on the Phenyl Ring: The addition of electron-withdrawing groups (EWGs) ortho to the boronic acid group was found to enhance antiviral activity. acs.org For instance, the incorporation of an ortho-fluoro substituent resulted in a highly potent compound. acs.org This effect is highlighted in the comparison of different derivatives against HCV replicons. acs.org

Stereochemistry: The stereochemistry of substituents on the scaffold can be crucial. In one study, the separated enantiomers of a chiral derivative showed that the (S)-isomer was predicted by in-silico docking to be the more active form. acs.org

Importance of the Boronic Acid Moiety: The critical nature of the boronic acid was confirmed when its removal from a potent analogue led to a more than 100-fold decrease in activity against four different HCV replicons. acs.org

General Inhibitory Activity: Broader SAR studies on other benzyl-containing heterocyclic structures provide analogous insights. For example, in a series of indazole derivatives, substitution on the 1-N-benzyl group significantly influenced inhibitory activity. nih.gov It was found that placing a fluoro or cyano group at the ortho position of the benzyl (B1604629) ring enhanced potency, whereas substitution at the meta or para positions diminished it. nih.gov

The following table summarizes SAR data from a study on benzyl boronic acid derivatives as HCV NS5B inhibitors, illustrating the impact of structural modifications on antiviral potency.

These findings collectively demonstrate that the biological activity of this compound derivatives can be finely tuned through systematic structural modifications. The strategic placement of substituents on the aromatic ring and the preservation of the essential boronic acid group are key principles guiding the design of new therapeutic agents based on this versatile scaffold.

Applications of Benzylboronic Acid in Materials Science

Benzylboronic Acids in Polymer Chemistry

The incorporation of benzylboronic acid moieties into polymer structures imparts unique functionalities, leading to the development of advanced materials such as hydrogels and electrochromic devices.

Hydrogels

Hydrogels containing boronic acid are considered intelligent materials due to their responsive nature. researchgate.netrsc.org The introduction of this compound into hydrogel networks allows for the formation of dynamic covalent cross-links, particularly through the formation of boronic esters with diol-containing polymers. researchgate.net This reversible bonding is the basis for creating self-healing and stimuli-responsive hydrogels. researchgate.netrsc.orgrsc.org For instance, hydrogels can be designed to respond to changes in pH and the presence of glucose, making them highly valuable for biomedical applications. researchgate.netrsc.org

The self-healing capability of these hydrogels is a significant area of research. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org The reversible nature of boronic ester bonds allows the hydrogel network to reform after being damaged, restoring its original mechanical properties. researchgate.netresearchgate.netsemanticscholar.org This process can be remarkably efficient, with some hydrogels demonstrating ultrafast self-healing. researchgate.netresearchgate.net The dynamic cross-linking also allows for the design of injectable hydrogels that can form in situ under physiological conditions. nih.gov

Boronic Ester Bonds with Polyvinyl Alcohol for Electrochromic Materials

This compound derivatives have been instrumental in the development of novel electrochromic materials. By synthesizing viologen molecules functionalized with this compound, researchers have created systems that can be integrated into a polyvinyl alcohol (PVA) matrix. matec-conferences.orgmatec-conferences.orgresearchgate.net The boronic acid group readily forms boronic ester bonds with the hydroxyl groups present on the PVA polymer chains. matec-conferences.orgmatec-conferences.orgresearchgate.net

This interaction results in the formation of an "all-in-one" electrochromic gel, where the electrochromic viologen species is immobilized on the PVA backbone. matec-conferences.orgmatec-conferences.orgresearchgate.net This immobilization offers several advantages:

It slows down the diffusion rate of the viologen. matec-conferences.orgmatec-conferences.orgresearchgate.net

It helps to mitigate the issue of viologen dimerization, which can negatively impact device performance. matec-conferences.orgmatec-conferences.orgresearchgate.net

These this compound-based electrochromic gels exhibit significant and reversible color changes under an applied electrical potential, demonstrating their potential for use in applications like smart windows and low-power displays. matec-conferences.orgmatec-conferences.orgresearchgate.net Research has shown that these materials can achieve high optical contrast. matec-conferences.orgmatec-conferences.orgresearchgate.net

Supramolecular Chemistry and Molecular Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions and reversible covalent bonds, are central to the use of this compound in creating complex, functional architectures.

Formation of Cyclic Boroxine (B1236090) Anhydrides and Boronate Esters

Boronic acids, including this compound, can undergo a dehydration reaction to form cyclic trimers known as boroxines. researchgate.netwiley-vch.descispace.comclockss.orgnii.ac.jp This self-condensation is a reversible process, with the equilibrium between the boronic acid and the boroxine being controlled by the presence or absence of water. researchgate.netclockss.org The formation of these six-membered B₃O₃ rings is a key strategy in supramolecular assembly. researchgate.net

Similarly, the reaction of this compound with diols to form boronate esters is a cornerstone of its application in molecular assembly. wiley-vch.dewikipedia.org These reversible covalent bonds allow for the construction of dynamic systems that can adapt to their environment. semanticscholar.org

Covalent Organic Frameworks (COFs) and Self-Healing Polymers

The reversible formation of boroxine and boronate ester linkages is fundamental to the synthesis of Covalent Organic Frameworks (COFs). wikipedia.orgtcichemicals.com COFs are porous, crystalline polymers with ordered structures built from organic precursors. wikipedia.org The self-condensation of boronic acids to form boroxine rings or the condensation with diol linkers to create boronate esters are primary methods for constructing these frameworks. wikipedia.orgtcichemicals.com this compound can serve as a building block in these structures, contributing to the development of materials with high thermal stability and large surface areas for applications in gas storage and catalysis. tcichemicals.comrsc.orgdntb.gov.ua

In the realm of self-healing polymers, the dynamic nature of boronic ester bonds is paramount. rsc.orgresearchgate.netresearchgate.netsemanticscholar.orgsci-hub.se By incorporating this compound into a polymer network, materials can be created that autonomously repair damage. semanticscholar.orgsci-hub.se The exchange of boronic ester bonds allows the polymer chains to reconnect across a fracture, restoring the material's integrity. sci-hub.se This has led to the development of tough, self-healing polymers that can function under various conditions. sci-hub.se

Sensing Applications

The ability of this compound to bind with diols has been extensively exploited in the development of chemical sensors, particularly for carbohydrates like glucose. dcu.iescholaris.caacs.orgrsc.org The binding event can be designed to produce a detectable signal, such as a change in fluorescence. dcu.iescholaris.ca

For this purpose, a this compound moiety is often coupled with a fluorescent reporter molecule. dcu.iescholaris.ca When the boronic acid binds to a sugar molecule, the electronic environment of the fluorophore is altered, leading to a change in its emission intensity. dcu.ie This principle has been applied to create sensors for monitoring blood glucose levels. scholaris.ca Researchers have synthesized various boronic acid derivatives, including those based on a this compound structure, to enhance selectivity and sensitivity for specific sugars. dcu.ie These sensors can be incorporated into platforms like hydrogels for continuous monitoring. rsc.org

Potentiometric Sensing of Boronic Acids

The detection and quantification of boronic acids, including this compound, are crucial due to their extensive use in various chemical and biological applications. Potentiometric sensing has emerged as a simple, cost-effective, and reliable method for this purpose. A notable approach involves the use of polymeric liquid membranes functionalized with specific receptors.

Research has demonstrated that polymeric liquid membranes doped with quaternary ammonium (B1175870) salts can serve as effective potentiometric sensors for boronic acids. acs.orgnih.gov The fundamental principle of this sensing mechanism relies on the interaction between the boronic acid and the receptor within the membrane. The quaternary ammonium salt acts as a receptor, facilitating the extraction of the electrically neutral boronic acid molecules from the aqueous sample solution into the aprotic polymeric membrane phase. acs.orgnih.gov

Once inside the membrane, the quaternary ammonium salt triggers the hydrolysis of the boronic acid. This hydrolysis event produces hydrogen ions (H+). acs.orgnih.gov These generated protons, along with counterions from the salt (e.g., Cl-), are then co-ejected from the membrane back into the aqueous phase. acs.org This movement of ions perturbs the ionic equilibrium at the sample-membrane interface, causing a change in the phase boundary potential. The magnitude of this potential change can be measured by an electrode and is directly related to the concentration of the boronic acid in the sample. acs.orgnih.gov This method provides a reporter-free way to detect boronic acids with high sensitivity, achieving detection limits as low as 1.0 × 10⁻⁶ M for phenylboronic acid. acs.orgnih.gov This sensing strategy is not only applicable for the direct quantification of boronic acids but can also be used to indirectly monitor reactions involving them, such as their interactions with saccharides or hydrogen peroxide. acs.orgnih.gov

Oligosaccharide Detection

The ability of boronic acids to form reversible covalent bonds with compounds containing cis-1,2- or cis-1,3-diols is the cornerstone of their application in saccharide detection. This compound is utilized in developing sensors for oligosaccharides, which are complex carbohydrates composed of multiple monosaccharide units. These sensors are vital for diagnostics and glycobiology research.

The detection mechanism relies on the formation of a five- or six-membered cyclic boronate ester between the boronic acid group and the diol units present in the oligosaccharide. mdpi.commdpi.com This binding event can be translated into a measurable signal. One advanced technique employs nanopores modified with boronic acid derivatives. For instance, research has shown that quartz nanopipettes can be modified with a polymer like poly(vinylpyridine) that has been quaternized with this compound. mdpi.comresearchgate.net

In an alkaline environment (e.g., pH 9.5), which is favorable for the interaction, the modified nanopore exhibits distinct ion current rectification properties. mdpi.commdpi.com When an oligosaccharide is introduced, it binds to the this compound moieties on the polymer. This binding alters the charge state of the polymer, causing a significant and measurable change—often a reversal—in the ion current rectification. mdpi.com The presence and concentration of the oligosaccharide can be determined by monitoring these changes in the ion current.

The binding affinity of monoboronic acids can vary for different sugars; for example, they typically bind more strongly to fructose (B13574) than to glucose. rsc.org To achieve higher selectivity for specific, complex oligosaccharides over others, more sophisticated systems are being developed. These include synthetic binding scaffolds where multiple boronic acid receptors are precisely positioned to create a binding site that is molecularly complementary to a specific target oligosaccharide, enabling the discrimination between closely related carbohydrate structures. nih.gov

Q & A

Q. What are the common synthetic routes for preparing benzylboronic acid derivatives, and how are they optimized for stability?

this compound derivatives are typically synthesized via cross-coupling reactions or photochemical homologation. For example, this compound pinacol ester, a stable derivative, is prepared via Suzuki-Miyaura coupling using benzyl halides and pinacolborane under palladium catalysis . Photochemical homologation with N-tosylhydrazones under blue light generates substituted benzylboronates, but instability during purification requires neutral alumina or unactivated silica gel to avoid decomposition . Pinacol is often added to stabilize reactive intermediates as pinacol esters .

Q. How is this compound utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction?

this compound derivatives (e.g., pinacol esters) participate in Suzuki-Miyaura couplings to form C–C bonds. For example, Pd-catalyzed coupling with aryl halides yields biaryls or alkyl-aryl compounds. Key conditions include Pd₂(dba)₃ as a catalyst and anhydrous solvents to prevent protodeboronation . Recent adaptations include continuous-flow systems to enhance reaction efficiency and scalability .

Q. What purification challenges arise with this compound derivatives, and how are they addressed?

Benzylboronic acids are prone to protodeboronation and boroxin formation under acidic or high-temperature conditions. Purification via silica gel chromatography often leads to decomposition; neutral alumina or low-temperature flash chromatography is recommended . Storage under inert atmospheres at –20°C in anhydrous solvents (e.g., THF) improves stability .

Advanced Research Questions

Q. How can protodeboronation of this compound intermediates be minimized during homologation reactions?

Protodeboronation is mitigated by rapid trapping of intermediates. For example, photochemical homologation with N-tosylhydrazones generates unstable benzylboronic acids, which are immediately reacted with pinacol to form stable pinacol esters . DBU/DIPEA base combinations homogenize the reaction medium, reducing side reactions .

Q. What strategies enable this compound derivatives in photoredox reactions under continuous-flow conditions?

Photoredox coupling of benzylboronic esters with carbonyl compounds is enhanced in flow reactors, which improve light penetration and reduce reaction times. Catalytic systems using [Ir(ppy)₃] and NiCl₂·glyme under blue LED irradiation achieve efficient C–C bond formation, with yields >80% in flow vs. batch .

Q. How do electronic effects of substituents influence arylboronic acid reactivity in homologation reactions?

Electron-withdrawing groups (e.g., –Cl) on arylboronic acids reduce conversion due to destabilization of the boronate intermediate. Excess N-tosylhydrazone (2–3 eq.) and prolonged irradiation (24–48 hrs) are required for electron-deficient substrates, while electron-rich substrates react efficiently under standard conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

¹¹B NMR is essential for identifying boronate species (δ ~30 ppm for pinacol esters). LC-MS with positive ion mode detects intermediates, while HRMS confirms molecular weights . X-ray crystallography and Hirshfeld surface analysis resolve supramolecular interactions, such as hydrogen bonding with hydroxyl groups .

Q. Methodological Notes

  • Catalyst Systems : Pd(PPh₃)₄ for Suzuki couplings ; [Ir(ppy)₃] for photoredox .
  • Reaction Optimization : Screen bases (e.g., DBU vs. K₂CO₃) to balance reactivity and stability .
  • Derivative Stability : Use pinacol esters for long-term storage; avoid protic solvents .

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